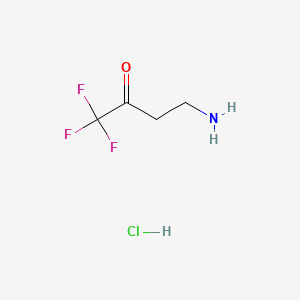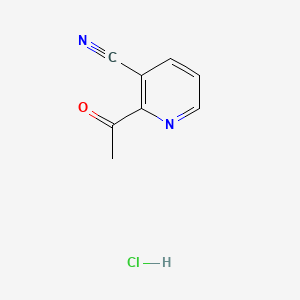![molecular formula C7H8INO B6608883 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile CAS No. 2866322-47-4](/img/structure/B6608883.png)
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(iodomethyl)-2-oxabicyclo[211]hexane-3-carbonitrile is a compound belonging to the class of bicyclic structuresThe bicyclo[2.1.1]hexane scaffold, in particular, has gained attention due to its rigidity and ability to serve as a bioisostere for phenyl rings in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further functionalized to introduce the iodomethyl and carbonitrile groups. The use of photochemistry allows for the efficient formation of the bicyclic core, which can be readily derivatized with various substituents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment and glassware to handle the mercury lamp and ensure the reaction proceeds efficiently. Additionally, the process would need to be optimized to minimize the use of toxic reagents and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for drug design.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s stability and rigidity make it suitable for use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic structure used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane: A bicyclic compound with a different ring size and geometry, offering distinct chemical properties.
Uniqueness
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is unique due to its specific combination of functional groups and the bicyclic scaffold. This combination provides a balance of rigidity and reactivity, making it a valuable compound for various applications in chemistry and biology .
Propiedades
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-4-7-1-5(2-7)6(3-9)10-7/h5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFDOYLQFUFYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C#N)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)

![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)


